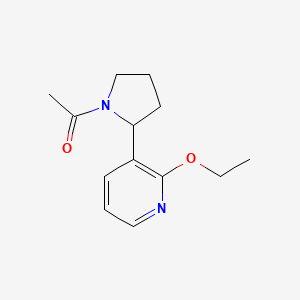

1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 2-position and a pyrrolidine moiety linked via a ketone group. This structure combines aromatic and aliphatic nitrogen-containing systems, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves multi-component reactions or acylation strategies, as inferred from analogous compounds (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) .

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-[2-(2-ethoxypyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C13H18N2O2/c1-3-17-13-11(6-4-8-14-13)12-7-5-9-15(12)10(2)16/h4,6,8,12H,3,5,7,9H2,1-2H3 |

InChI Key |

DHJCQKZJKLOHGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=N1)C2CCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves several steps. One common method includes the reaction of 2-ethoxypyridine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The compound’s structure allows it to fit into binding sites on proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 2-ethoxy-pyridine and pyrrolidine-ketone architecture. Below is a comparison with structurally related ethanone derivatives:

Key Differences and Implications

Substituent Effects: The 2-ethoxy group in the target compound is an electron-donating substituent, which may enhance solubility and alter reactivity compared to electron-withdrawing groups (e.g., chloro in ). Methoxy vs.

Heterocyclic Moieties: The pyrrolidine-ketone linkage introduces conformational flexibility and basicity, distinguishing it from simpler analogs like 1-(3-hydroxypyridin-2-yl)ethanone . This could influence binding affinity in biological targets.

Synthetic Routes :

- Multi-component reactions (e.g., Io-catalyzed pyrrole synthesis in ) and acylations (e.g., azine acylation in ) are viable methods for related compounds. However, the ethoxy group may require protective strategies during synthesis to avoid undesired side reactions.

Research Findings

- Toxicological Data: Limited toxicity data are noted for related compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone in ), emphasizing the need for detailed safety studies on the ethoxy-pyrrolidine derivative.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.29 g/mol

The compound features a pyridine ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic properties of compounds similar to this compound. In one study, derivatives with ethoxy groups demonstrated significant inhibition of collagen expression in hepatic stellate cells (HSC-T6), indicating potential for treating liver fibrosis. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Compound | IC50 (μM) |

|---|---|

| Compound 12m | 45.69 |

| Compound 12q | 45.81 |

These results suggest that modifications in the substituent groups can enhance the biological activity of similar compounds .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of pyridine derivatives. Compounds related to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro assays indicated that these compounds could significantly reduce cell death in neuronal cell lines subjected to oxidative stress.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

- Inhibition of Collagen Synthesis : The compound may inhibit the signaling pathways involved in collagen synthesis, particularly in liver cells, thereby reducing fibrosis.

- Antioxidant Properties : The presence of the ethoxy group may enhance the compound's ability to scavenge free radicals, providing neuroprotective effects.

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

- Liver Fibrosis Model : In a controlled study using rat models, administration of pyridine derivatives resulted in decreased liver fibrosis markers and improved liver function tests compared to control groups.

- Neuroprotection in Cell Cultures : Experiments conducted on neuronal cell cultures demonstrated that treatment with related compounds led to a significant reduction in markers of oxidative stress and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.